molecular formula C19H27ClN2O5 B4145200 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145200
M. Wt: 398.9 g/mol
InChI Key: LOQUHTWRGHNARH-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is an organic compound that features a piperazine ring substituted with an ethyl group and a phenoxyethyl group. The presence of the allyl and chloro substituents on the phenoxy group adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The starting material, 2-allyl-6-chlorophenol, undergoes an etherification reaction with an appropriate alkylating agent to form 2-(2-allyl-6-chlorophenoxy)ethyl bromide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-ethylpiperazine in the presence of a base to yield 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-ethylpiperazine.

    Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Epoxide: From oxidation of the allyl group.

    Aldehyde: From further oxidation of the epoxide.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-allylphenoxy)ethyl]-4-ethylpiperazine oxalate: Lacks the chloro substituent.

    1-[2-(2-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate: Lacks the allyl substituent.

    1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate: Lacks the ethyl group on the piperazine ring.

Uniqueness

1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to the combination of the allyl and chloro substituents on the phenoxy group, along with the ethyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O.C2H2O4/c1-3-6-15-7-5-8-16(18)17(15)21-14-13-20-11-9-19(4-2)10-12-20;3-1(4)2(5)6/h3,5,7-8H,1,4,6,9-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUHTWRGHNARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C=CC=C2Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

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